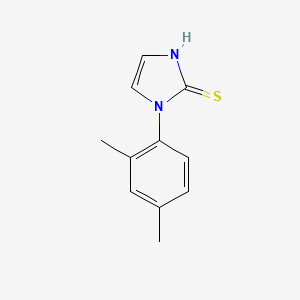

1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDBUFOGZXXCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CNC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Cyclocondensation Using Thiocyanate Reagents

Reaction Mechanism and Procedure

This method adapts solvent-free cyclocondensation, inspired by the synthesis of substituted imidazole-2-thiols. A mixture of 2-(2,4-dimethylphenylamino)ethanone (1.0 mmol), potassium thiocyanate (5.0 mmol), and p-toluenesulfonic acid (5.0 mmol) is ground mechanically in a mortar. The exothermic reaction raises the temperature to 45–50°C within 2–3 minutes, forming a yellow solid. The crude product is washed with ice-cold water, filtered, and recrystallized from ethanol to yield 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol.

Key Advantages:

Copper-Catalyzed Cross-Coupling of Halogenated Intermediates

Synthetic Pathway

Drawing from copper-mediated arylations, this method involves coupling a pre-synthesized imidazole-2-thiol intermediate with 2-bromo-1,4-dimethylbenzene. The reaction employs CuI (20 mol%), cesium carbonate (2.2 equiv.), and DMF at 115°C under argon. After 8–12 hours, the mixture is purified via column chromatography (CHCl₃/MeOH) to isolate the target compound.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuI |

| Base | Cs₂CO₃ |

| Temperature | 115°C |

| Yield | 45–55% |

Nitro Reduction and Cyclization Strategy

Stepwise Synthesis

Adapting benzoimidazole-2-thiol synthesis, the route begins with nitration of 2-amino-4,6-dimethylphenol to introduce a nitro group. Subsequent reduction using Zn dust and hydrazinium monoformate yields the amine, which undergoes cyclization with carbon disulfide in acidic media.

Critical Steps:

- Nitration : Conc. HNO₃/H₂SO₄ at 0–5°C prevents over-nitration.

- Reduction : Zn dust in ethanol at reflux (82% yield).

- Cyclization : CS₂ in HCl/EtOH forms the thiol moiety.

Challenges:

- Multi-step purification reduces overall yield (50–60%).

- Handling toxic CS₂ necessitates specialized equipment.

Nucleophilic Aromatic Substitution of Halogenated Imidazoles

Halogen-Thiol Exchange

A pre-formed 2-chloro-1-(2,4-dimethylphenyl)-1H-imidazole undergoes nucleophilic substitution with thiourea in refluxing ethanol. The intermediate is hydrolyzed with NaOH to yield the thiol.

Optimization Data:

| Reagent | Conditions | Yield |

|---|---|---|

| Thiourea/EtOH | Reflux, 6 h | 70% |

| NaSH/EtOH | 80°C, 4 h | 65% |

This method provides high purity but requires halogenated precursors, adding synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the imidazole ring under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that imidazole derivatives, including 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol, can act as potent anticancer agents. Studies have shown that imidazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cellular signaling pathways . For instance, imidazole-based complexes have demonstrated superior efficacy compared to traditional chemotherapeutics like cisplatin in treating breast and colorectal cancers .

-

Antimicrobial Properties :

- The compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the imidazole ring for enhancing antibacterial potency .

-

Enzyme Inhibition :

- Imidazole derivatives have been studied for their ability to inhibit various enzymes, such as lipoxygenases and cyclooxygenases, which are implicated in inflammatory processes. For example, modifications to the imidazole structure have been shown to significantly enhance inhibition against soybean lipoxygenase, suggesting potential applications in anti-inflammatory therapies .

Material Science Applications

- Organic Semiconductors :

- This compound has been explored as a dopant in organic semiconductors. Its ability to enhance conductivity and stability makes it a candidate for improving the performance of organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) . The compound's thermal stability and solubility in common solvents facilitate its integration into various polymer matrices.

Biochemical Applications

- Bioconjugation and Drug Delivery :

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting metalloproteins and metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

1-(2,4-Dimethylphenyl)ethanone: Shares the dimethylphenyl group but lacks the imidazole and thiol functionalities.

2,4-Dimethylphenyl isocyanate: Contains the dimethylphenyl group and is used as a pharmaceutical intermediate.

Uniqueness

1-(2,4-Dimethylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Biological Activity

1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol is a compound belonging to the imidazole family, characterized by its unique structure that includes a thiol group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition, antimicrobial properties, and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 204.291 g/mol. The presence of the thiol (-SH) group significantly contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiol group forms covalent bonds with cysteine residues in proteins, leading to modulation of enzyme function.

- Antioxidant Activity : The thiol group also contributes to antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Mechanisms : Studies suggest that this compound may induce apoptosis in cancer cells through pathways involving p53 and mitochondrial signaling .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study demonstrated that this compound induced significant cell cycle arrest and apoptosis in breast cancer cell lines (MCF-7), showing promise as an anticancer agent .

- Enzyme Interaction Studies : Research indicated that the compound effectively inhibited enzymes involved in drug metabolism, suggesting its utility in enhancing the efficacy of other therapeutic agents.

- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and thiourea derivatives in the presence of ammonium acetate under reflux conditions. For example, analogous imidazole-2-thiols are synthesized via cyclization of 2,4-dimethylphenyl-substituted thioureas with α-bromo ketones in ethanol, followed by purification via recrystallization . Characterization typically employs IR spectroscopy (to confirm thiol C=S stretching at ~1250 cm⁻¹) and NMR spectroscopy (to resolve aromatic protons and substituent effects) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values to confirm stoichiometry .

- Chromatography : Use HPLC or TLC with UV detection to assess purity (target: ≥95%).

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., aromatic protons at δ 6.8–7.5 ppm, imidazole protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the imidazole-thiol scaffold .

Q. What biological screening methodologies are recommended for preliminary activity assessment?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with imidazole derivatives showing MIC values in the 10–50 µg/mL range .

- Antifungal Testing : Use agar diffusion assays against C. albicans; similar compounds exhibit zone-of-inhibition diameters >10 mm at 100 µg/disc .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for imidazole-2-thiol derivatives be resolved?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on resolving disorder in aromatic or thiol groups. For example, SHELX algorithms can model split positions for disordered substituents and refine anisotropic displacement parameters .

- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .

Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, to improve reaction efficiency (yield increase from 65% to 82% in analogous syntheses) .

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and enhance regioselectivity .

- Workflow : Use continuous-flow reactors to minimize waste and improve scalability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungals). Parameterize the thiol group’s charge distribution using RESP-fitted ESP charges from Gaussian .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- SAR Analysis : Compare with analogs (e.g., 5-phenyl derivatives) to correlate substituent effects (e.g., 2,4-dimethyl groups enhance hydrophobicity and membrane penetration) .

Q. How should researchers address discrepancies in reported biological activities of imidazole-2-thiol derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies (e.g., PubChem, CAS Common Chemistry) and apply statistical tools (ANOVA) to identify outliers. For example, antifungal IC₅₀ values may vary due to assay conditions (pH, inoculum size) .

- Comparative Studies : Test the compound alongside reference standards (e.g., ketoconazole) under identical experimental conditions to normalize potency claims .

- Mechanistic Studies : Use fluorescence quenching or ITC to quantify binding affinities to targets like fungal lanosterol demethylase, resolving ambiguities in mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.